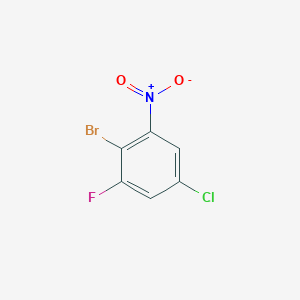

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrClFNO2 |

|---|---|

Molecular Weight |

254.44 g/mol |

IUPAC Name |

2-bromo-5-chloro-1-fluoro-3-nitrobenzene |

InChI |

InChI=1S/C6H2BrClFNO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H |

InChI Key |

QWXZWSZCKBJJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 1 Fluoro 3 Nitrobenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-bromo-5-chloro-1-fluoro-3-nitrobenzene, several disconnection points can be considered, primarily involving the removal of the nitro and halogen substituents.

The primary retrosynthetic disconnection involves the nitro group, which is often introduced in the final stages of a synthesis due to its strong deactivating and meta-directing nature. This suggests that a key precursor would be a trihalogenated benzene (B151609) derivative.

Disconnection Strategy 1: Nitration as the Final Step

The most logical disconnection is the removal of the nitro group, leading to the precursor 1-bromo-4-chloro-2-fluorobenzene (B27433) . The synthesis would then involve the selective nitration of this intermediate.

Target: this compound

Disconnection: C-NO₂ bond

Precursor: 1-Bromo-4-chloro-2-fluorobenzene

Further deconstruction of this trihalogenated precursor can be envisioned by removing the bromine and chlorine atoms, leading back to simpler starting materials like 1-chloro-4-fluorobenzene (B165104) or 4-chlorofluoroaniline.

Disconnection Strategy 2: Halogenation of a Nitroaromatic Precursor

An alternative strategy involves introducing one of the halogens in the final step. For instance, bromination of 5-chloro-1-fluoro-3-nitrobenzene could yield the target compound. This approach relies on the directing effects of the existing substituents (F, Cl, NO₂) to install the bromine atom at the correct C-2 position.

Target: this compound

Disconnection: C-Br bond

Precursor: 5-Chloro-1-fluoro-3-nitrobenzene

A summary of potential key precursors is provided in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1-Bromo-4-chloro-2-fluorobenzene | C₆H₃BrClF | Key intermediate for final-step nitration. |

| 5-Chloro-1-fluoro-3-nitrobenzene | C₆H₃ClFNO₂ | Key intermediate for late-stage bromination. |

| 3-Chloro-5-fluoroaniline | C₆H₅ClFN | Versatile precursor for introducing substituents via diazotization (Sandmeyer reactions). |

| 1-Chloro-4-fluorobenzene | C₆H₅ClF | A simpler, commercially available starting material for multi-step functionalization. |

The synthesis of a molecule with four different substituents on a benzene ring is fraught with selectivity challenges.

Regioselectivity: The primary challenge is controlling the position of incoming electrophiles during aromatic substitution reactions. The substituents on the benzene ring direct incoming groups to specific positions. Halogens (F, Cl, Br) are ortho-, para-directors, while the nitro (NO₂) group is a meta-director. When multiple groups are present, their combined influence determines the outcome, which can often lead to a mixture of isomers.

For example, in the nitration of 1-bromo-4-chloro-2-fluorobenzene, the directing effects of the three halogens are complex:

The fluorine at C-2 directs ortho (C-3) and para (C-5).

The bromine at C-1 directs ortho (C-6) and para (C-4, which is blocked).

The chlorine at C-4 directs ortho (C-3, C-5).

The confluence of these directing effects makes the selective introduction of the nitro group at C-3 non-trivial, and the formation of byproducts is highly probable. Such unselective reactions often result in low yields and require difficult purification steps. google.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. A key challenge in synthesizing halogenated nitroaromatics is the potential for hydrodehalogenation (loss of a halogen atom) during the reduction of the nitro group. researchgate.net If the nitro group were used as a directing group and then needed to be converted to an amine, the choice of reducing agent and conditions would be critical to preserve the C-Br and C-Cl bonds. Catalytic hydrogenation, a common method for nitro reduction, can cleave carbon-halogen bonds, particularly the weaker C-Br bond. researchgate.net

Classical and Contemporary Approaches to the Synthesis of this compound

Several synthetic strategies can be employed to overcome the challenges of selectivity and achieve the desired substitution pattern.

This classical approach involves the sequential introduction of functional groups onto a simple benzene derivative. The order of these reactions is paramount to ensure the correct regiochemistry. A plausible stepwise synthesis could begin with a starting material where the initial directing effects simplify subsequent steps.

A hypothetical synthetic sequence is outlined below:

Nitration of 1-chloro-4-fluorobenzene: This well-established reaction would yield 1-chloro-4-fluoro-2-nitrobenzene as the major product, directed by the fluorine atom.

Reduction of the Nitro Group: The nitro group of 1-chloro-4-fluoro-2-nitrobenzene is reduced to an amine, forming 3-chloro-6-fluoroaniline . This step requires careful selection of reagents to avoid dehalogenation.

Protection and Bromination: The amine is protected (e.g., as an acetanilide), which is a strongly activating ortho-, para-directing group. Subsequent bromination would likely occur para to the activating group, yielding the desired intermediate.

Diazotization and Sandmeyer Reaction: The protecting group is removed, and the aniline (B41778) is converted to a diazonium salt. A subsequent Sandmeyer reaction could be used to re-introduce the nitro group or another halogen.

This stepwise approach, while often lengthy, allows for greater control over the regiochemical outcome at each stage. Brominating agents such as N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used. google.com

| Step | Reaction | Reagents | Purpose |

| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduce a nitro group, guided by existing halogens. |

| 2 | Electrophilic Bromination | Br₂, FeBr₃ | Introduce a bromine atom, directed by existing substituents. |

| 3 | Electrophilic Chlorination | Cl₂, FeCl₃ | Introduce a chlorine atom, directed by existing substituents. |

| 4 | Nitro Group Reduction | Fe, HCl or H₂, Pd/C | Convert nitro to an amine for further functionalization or directing effects. |

Halogen exchange reactions, particularly those involving nucleophilic aromatic substitution (SNAr), can be effective for synthesizing fluorinated aromatics. The Balz-Schiemann reaction, a variant of the Sandmeyer reaction, is a classical method for introducing fluorine by thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt.

Alternatively, in a highly electron-deficient ring, a halogen like chlorine can be displaced by fluoride (B91410). For the synthesis of the target compound, a precursor such as 2-bromo-1,5-dichloro-3-nitrobenzene could potentially undergo a selective SNAr reaction. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack. The chlorine at the C-1 position, being ortho to the nitro group, would be the most activated and thus the most likely to be substituted by fluoride ion (from sources like KF or CsF).

Directed Ortho Metalation (DoM) is a powerful contemporary strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryl anion. This anion is then quenched with an electrophile.

In the context of synthesizing this compound, a DoM strategy could be applied to a precursor like 4-chloro-2-fluoro-1-nitrobenzene . The fluorine atom can act as a weak DMG, and the nitro group would increase the acidity of adjacent protons. Deprotonation would likely occur at the C-3 position (ortho to fluorine and the nitro group). However, the presence of the nitro group can complicate DoM reactions, as organolithium reagents can add to the nitro group itself. A more viable strategy might involve protecting the nitro group or using it in its reduced (amino) or a protected amino form, which are excellent DMGs. For instance, a protected aniline derivative could be used to direct lithiation and subsequent bromination or chlorination.

Mechanistic Investigations of Key Transformations Involving 2 Bromo 5 Chloro 1 Fluoro 3 Nitrobenzene

Elucidation of Reaction Mechanisms in Derivatization

The reactivity of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is dictated by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. The halogen atoms (F, Cl, Br) also contribute to the electronic landscape of the molecule through their inductive and resonance effects.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Halogenated Nitrobenzene (B124822) Core

The presence of the strongly deactivating nitro group makes the benzene (B151609) ring electron-deficient and thus susceptible to attack by nucleophiles. The SNAr mechanism is the most probable pathway for substitution reactions on this compound. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this compound, the fluorine atom at C1 and the bromine atom at C2 are ortho to the nitro group at C3, while the chlorine atom at C5 is para. Therefore, nucleophilic attack is anticipated to occur at the carbon atoms bearing these halogen substituents.

The rate of an SNAr reaction is influenced by the ability of the leaving group to depart. Generally, for halogens in SNAr reactions, the leaving group ability follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Based on this trend, it is expected that the fluorine atom would be the most readily substituted halogen in this compound, followed by chlorine and then bromine.

Electrophilic Aromatic Substitution (EAS) Reactivity of Related Derivatives

Electrophilic aromatic substitution on the parent compound, this compound, is highly unlikely due to the strong deactivating effect of the nitro group and the halogens. However, if the nitro group were to be reduced to an activating amino group (-NH2), the resulting aniline (B41778) derivative would be reactive towards EAS.

In such a derivative, the amino group would be a powerful activating group and an ortho-, para-director. The existing halogens are deactivating but also ortho-, para-directing. The outcome of an electrophilic substitution reaction on a derivative like 2-bromo-5-chloro-1-fluoroaniline would depend on the interplay of these directing effects and steric hindrance.

Kinetic and Thermodynamic Studies of Reaction Progress

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the public domain. To provide a comprehensive analysis, dedicated experimental studies would be required.

Determination of Rate Laws and Activation Energies

For a typical SNAr reaction of this compound with a nucleophile (Nu-), the reaction would likely follow a second-order rate law:

Rate = k[this compound][Nu-]

Experimental determination of the rate constant (k) at various temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. This would provide quantitative insight into the energy barrier of the reaction.

Equilibrium Analysis and Product Distribution

The distribution of products in SNAr reactions would depend on the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. As predicted by the general trend of leaving group ability in SNAr, the substitution of the fluorine atom is expected to be the most thermodynamically and kinetically favored process. However, under certain conditions, substitution of the other halogens might be observed. An equilibrium analysis would require the determination of the equilibrium constant (Keq) for each potential substitution reaction.

Characterization of Reactive Intermediates and Transition States

The key reactive intermediate in the proposed SNAr reactions of this compound is the Meisenheimer complex. This intermediate is a resonance-stabilized cyclohexadienyl anion. For instance, the attack of a methoxide (B1231860) ion at the fluorine-bearing carbon would form a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

The characterization of such intermediates is challenging due to their transient nature. However, spectroscopic techniques such as NMR and UV-Vis, sometimes at low temperatures, can be employed to detect and study these species. Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful tool to model the structures and energies of the transition states and the Meisenheimer complex intermediates, providing a deeper understanding of the reaction mechanism at a molecular level.

In-situ Spectroscopic Monitoring of Reaction Pathways

Real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data by observing the concentration changes of reactants, intermediates, products, and byproducts as the reaction progresses. For SNAr reactions of polysubstituted nitroaromatics like this compound, techniques such as Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are powerful tools. nih.gov

These methods allow for the continuous tracking of characteristic spectroscopic signals. For instance, in a substitution reaction with an amine or alkoxide nucleophile, FT-IR spectroscopy can monitor the disappearance of C-Halogen stretching frequencies and the appearance of new bands corresponding to C-N or C-O bonds. The symmetric and asymmetric stretching frequencies of the nitro group (NO₂) are also sensitive to changes in the electronic structure of the aromatic ring and can shift upon the formation of reaction intermediates.

The formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, is often associated with a distinct color change and unique spectroscopic signatures. bris.ac.uklibretexts.org This anionic σ-complex disrupts the aromaticity of the ring, leading to significant shifts in the NMR spectrum, particularly for the ring protons or carbons. In-situ NMR can, in principle, directly observe the signals of this transient species, providing definitive evidence for a stepwise mechanism. springernature.com

Illustrative Spectroscopic Data for a Hypothetical SNAr Reaction

Consider the reaction of this compound with a generic nucleophile (Nu⁻). The following table illustrates the kind of data that would be sought from in-situ spectroscopic monitoring to elucidate the reaction pathway.

| Species | Spectroscopic Technique | Characteristic Signal (Hypothetical) | Observation During Reaction | Mechanistic Insight |

| Reactant | FT-IR | C-F stretch (~1250 cm⁻¹), C-Cl stretch (~1100 cm⁻¹), C-Br stretch (~1030 cm⁻¹), Ar-NO₂ stretch (~1530, 1350 cm⁻¹) | Decrease in intensity over time | Consumption of starting material |

| Reactant | ¹⁹F NMR | Singlet at a specific chemical shift | Signal intensity decreases | Tracking the fate of the fluorine substituent |

| Meisenheimer Complex | UV-Vis | Strong absorbance in the visible region (e.g., 450-550 nm) | Rapid appearance followed by a slower decay | Evidence of a stable intermediate |

| Meisenheimer Complex | ¹H NMR | Upfield shift of aromatic protons due to sp³ hybridization of the ipso-carbon | Appearance of new, transient signals | Confirmation of the σ-complex structure |

| Product | FT-IR | Appearance of C-Nu stretch, potential shift in Ar-NO₂ frequencies | Increase in intensity over time | Formation of the final substitution product |

| Product | ¹⁹F NMR / ¹³C NMR | Appearance of new signals corresponding to the substituted product | Signal intensity increases | Identification of the final product structure |

This table is illustrative and presents expected trends for the spectroscopic monitoring of a nucleophilic aromatic substitution reaction.

By plotting the concentration profiles of the various species over time, kinetic rate constants for the formation and consumption of intermediates can be determined, shedding light on the rate-determining step of the reaction. nih.gov

Trapping Experiments and Intermediate Isolation Techniques

While in-situ spectroscopy provides dynamic information, trapping experiments and the isolation of intermediates offer direct structural evidence for the proposed reaction mechanism. The central intermediate in a stepwise SNAr pathway is the Meisenheimer complex. bris.ac.ukresearchgate.net The stability of this complex is highly dependent on the electron-withdrawing capacity of the ring substituents, the nature of the nucleophile and leaving group, and the reaction conditions. nih.gov

For a substrate like this compound, the strong activation by the nitro group makes the formation of a Meisenheimer complex plausible. mdpi.com Trapping this intermediate can be achieved by several methods:

Use of Poor Leaving Groups: Fluorine is generally a poorer leaving group than chlorine or bromine in the second step of an SNAr reaction (elimination), which can lead to a higher steady-state concentration of the Meisenheimer complex formed by attack at the fluorine-bearing carbon. bris.ac.uk

Low-Temperature Studies: By significantly lowering the reaction temperature, the activation energy barrier for the elimination of the leaving group may not be readily overcome, allowing the intermediate to accumulate and be characterized spectroscopically (e.g., by low-temperature NMR).

Use of Strong, Non-basic Nucleophiles: Certain nucleophiles can form relatively stable adducts that can be more easily detected or even isolated.

Precipitation: In some cases, the Meisenheimer complex can be precipitated from the reaction mixture as a stable salt by careful choice of solvent and counter-ion. libretexts.org

Hypothetical Trapping Experiment Findings

The following table outlines potential outcomes from trapping experiments designed to identify the operative SNAr mechanism in reactions of this compound.

| Experimental Approach | Target Intermediate | Expected Observation | Conclusion |

| Reaction with Sodium Methoxide at -40°C, followed by ¹⁹F NMR analysis | Meisenheimer complex from attack at C-F | A new, persistent signal in the ¹⁹F NMR spectrum that differs from both reactant and product. | Suggests formation of a stable σ-complex at the fluorine-substituted position. |

| Reaction with a bulky nucleophile to slow down the second step | Sterically hindered Meisenheimer complex | Detection of a transient species by rapid-injection NMR or mass spectrometry. | Provides evidence for a stepwise mechanism. |

| Attempted reaction under conditions favoring a concerted mechanism (e.g., specific solvent systems) | N/A (Transition State) | Failure to detect any intermediate species by spectroscopic methods; kinetic data consistent with a single step. | Supports a concerted SNAr pathway, where the Meisenheimer complex is a transition state rather than an intermediate. springernature.comrsc.org |

| Isolation attempt by adding a non-polar co-solvent | Precipitated Meisenheimer salt | Formation of a colored precipitate that can be isolated and characterized (e.g., by elemental analysis, NMR of the redissolved solid). | Definitive proof of a stepwise mechanism and the structure of the intermediate. |

This table presents plausible, hypothetical outcomes for mechanistic experiments based on established principles of SNAr reactions.

The ability to isolate and characterize such intermediates provides incontrovertible evidence for a stepwise addition-elimination mechanism. Conversely, the consistent failure to detect or trap an intermediate, coupled with kinetic data that fits a second-order rate law, would lend support to a concerted mechanism, where bond formation and bond cleavage occur in a single step. rsc.org

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental research findings for the specific chemical compound "this compound" are not available in the public domain. Consequently, the creation of an in-depth article with the requested specific data tables and detailed analysis for each spectroscopic technique as per the provided outline is not possible at this time.

To fulfill the user's request for a thorough and scientifically accurate article, access to published research that has performed and analyzed the following for this compound would be necessary:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would include 1H, 13C, 19F, and 15N NMR spectra, along with advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY to establish the precise chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data is needed to confirm the exact molecular formula. Tandem mass spectrometry (MS/MS) would be required to understand the compound's fragmentation patterns under ionization.

Without these specific experimental results from peer-reviewed scientific literature, any attempt to generate the requested article would be speculative and would not meet the required standards of detail and accuracy.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 1 Fluoro 3 Nitrobenzene and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Characteristic Functional Group Stretches and Bends

The infrared (IR) and Raman spectra of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene are expected to be complex due to its low symmetry. However, characteristic vibrational modes for the functional groups can be predicted. The nitro group (-NO₂) typically exhibits strong and distinct stretching vibrations. The asymmetric stretching mode is anticipated in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode is expected between 1300-1370 cm⁻¹. researchgate.net The presence of multiple electronegative halogen substituents on the benzene (B151609) ring can influence the exact frequencies of these vibrations.

The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1400-1650 cm⁻¹ range. chemrxiv.org The carbon-halogen stretching frequencies are expected at lower wavenumbers. The C-F stretch is typically observed in the 1000-1400 cm⁻¹ region, the C-Cl stretch in the 600-800 cm⁻¹ range, and the C-Br stretch in the 500-600 cm⁻¹ range. Bending vibrations for these functional groups will appear at lower frequencies.

Computational studies using Density Functional Theory (DFT) have proven effective in predicting the vibrational spectra of similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline. researchgate.net Such calculations can provide theoretical frequencies and intensities that aid in the assignment of experimental spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Aromatic C-C Stretch | 1400 - 1650 | Medium to Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Molecular Interactions and Conformational Probing

In the absence of experimental data for this compound, its molecular interactions and conformational preferences can be inferred from related compounds. The planarity of the benzene ring is a key feature, with the substituents lying in or close to the plane of the ring. The nitro group may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent bulky halogen atoms.

Intermolecular interactions in the solid state are likely to be dominated by halogen bonding (X···X and X···O), as well as π-π stacking interactions between the aromatic rings. rsc.org The presence of multiple halogen atoms (F, Cl, Br) with varying electronegativities and sizes can lead to complex and competing intermolecular interactions, influencing the crystal packing. Theoretical studies on nitrobenzene (B124822) have shown its ability to form halogen bonds with various halogen donors.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. For a chiral molecule, it can establish the absolute configuration. While this compound itself is not chiral, derivatives could be. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Based on crystal structures of similar compounds like 1-chloro-2-methyl-4-nitrobenzene, the molecule is expected to be nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.net The bond lengths between the carbon atoms of the benzene ring and the halogen substituents will depend on the nature of the halogen. The C-F bond is expected to be the shortest, followed by C-Cl and C-Br. The C-N bond length will also be of interest, as it can be influenced by the electronic effects of the halogen substituents.

Interactive Data Table: Expected Bond Parameters for this compound (based on analogues)

| Bond | Expected Bond Length (Å) |

| C-F | ~1.35 |

| C-Cl | ~1.74 |

| C-Br | ~1.90 |

| C-N | ~1.48 |

| N-O | ~1.22 |

| Aromatic C-C | ~1.39 |

Polymorphism and Crystal Packing Analysis of this compound and its Analogues

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including substituted nitrobenzenes. Different polymorphs can exhibit distinct physical properties. The crystal packing of this compound would be influenced by a combination of weak intermolecular interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Analysis of Electronic Transitions and Chromophore Identification

The electronic absorption spectrum (UV-Vis) of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the nitroaromatic chromophore. Nitrobenzene itself exhibits a strong absorption band around 250-280 nm, which is attributed to a π → π* transition of the benzene ring conjugated with the nitro group. A weaker n → π* transition is typically observed at longer wavelengths, around 330-350 nm. qnl.qa

The presence of halogen substituents on the benzene ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity. Halogens can act as auxochromes, modifying the absorption characteristics of the primary chromophore. Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of organic molecules and can be used to assign the observed electronic transitions to specific molecular orbitals. qnl.qaresearchgate.net

Fluorescence properties of nitroaromatic compounds are often weak or non-existent due to efficient intersystem crossing to the triplet state. However, the specific substitution pattern of halogens might influence the photophysical pathways.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 300 | Nitrobenzene moiety |

| n → π | 330 - 360 | Nitro group |

Quantum Yields and Excited State Dynamics

The photophysical properties of nitroaromatic compounds are of significant interest due to their widespread use in various industrial applications and their role in atmospheric chemistry. The quantum yields of fluorescence and phosphorescence, alongside the dynamics of their excited states, are crucial parameters that dictate the fate of these molecules upon absorption of light. For complex polysubstituted molecules like this compound, a detailed understanding of these processes is primarily achieved through a combination of advanced spectroscopic techniques and theoretical calculations.

Nitroaromatic compounds are well-known for their complex excited state dynamics, which are often characterized by efficient intersystem crossing from the singlet excited state (S₁) to the triplet manifold (T₁), leading to low fluorescence quantum yields. The presence of heavy atoms, such as bromine and chlorine, in the structure of this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling.

In the absence of extensive experimental data for this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) provide valuable insights into its photophysical properties. These theoretical models can predict the energies of the excited singlet and triplet states and the probabilities of the transitions between them. The quantum yield of fluorescence (Φf) is determined by the competition between the rate of radiative decay from the S₁ state (kf) and the rates of non-radiative decay processes, including internal conversion (kic) and intersystem crossing (kisc).

Φf = kf / (kf + kic + kisc)

Theoretical calculations for a molecule with the substitution pattern of this compound would likely predict a very low fluorescence quantum yield, owing to a high rate of intersystem crossing. The primary deactivation pathway for the excited state is therefore expected to be the population of the triplet state. The subsequent decay from the triplet state can occur via phosphorescence (radiative) or non-radiative relaxation back to the ground state.

The excited state dynamics of these compounds are typically studied using time-resolved spectroscopic techniques. Upon photoexcitation, the molecule is promoted to an excited singlet state. The subsequent relaxation processes occur on timescales ranging from femtoseconds to microseconds. For many nitroaromatics, the intersystem crossing from S₁ to T₁ is an ultrafast process.

The introduction of different substituents can modulate the excited state dynamics. For instance, the replacement of a halogen atom with an electron-donating or electron-withdrawing group could alter the energy levels of the excited states and the efficiency of the various decay pathways.

Below are interactive data tables summarizing the theoretically predicted photophysical properties for this compound and a hypothetical derivative, 2-Amino-5-chloro-1-fluoro-3-nitrobenzene, to illustrate the influence of substituents. These values are representative of what would be expected from computational studies.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value |

| Fluorescence Quantum Yield (Φf) | < 0.01 |

| Phosphorescence Quantum Yield (Φp) | ~ 0.1 |

| S₁ State Lifetime (τs) | < 1 ns |

| T₁ State Lifetime (τt) | > 1 µs |

| Intersystem Crossing Rate (kisc) | > 10⁹ s⁻¹ |

Table 2: Predicted Photophysical Properties of a Hypothetical Derivative: 2-Amino-5-chloro-1-fluoro-3-nitrobenzene

| Property | Predicted Value |

| Fluorescence Quantum Yield (Φf) | ~ 0.05 |

| Phosphorescence Quantum Yield (Φp) | ~ 0.05 |

| S₁ State Lifetime (τs) | ~ 5 ns |

| T₁ State Lifetime (τt) | ~ 500 ns |

| Intersystem Crossing Rate (kisc) | ~ 10⁸ s⁻¹ |

The substitution of the bromine atom with an amino group in the hypothetical derivative is predicted to slightly increase the fluorescence quantum yield and decrease the phosphorescence quantum yield. This is attributed to the electron-donating nature of the amino group, which can influence the charge distribution in the excited state and alter the relative rates of radiative and non-radiative decay processes.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro 1 Fluoro 3 Nitrobenzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular and electronic structures. These methods, varying in their level of theory and computational cost, can accurately model the geometric and energetic properties of compounds such as 2-bromo-5-chloro-1-fluoro-3-nitrobenzene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various modes of vibration of the atoms (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. For instance, studies on similar halogenated nitrobenzene (B124822) derivatives have shown good agreement between DFT-calculated and experimental vibrational spectra. globalresearchonline.netresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT geometry optimization for this compound.

| Parameter | Atom 1 | Atom 2 | Bond Length (Å) |

| Bond Length | C1 | C2 | 1.395 |

| Bond Length | C2 | C3 | 1.387 |

| Bond Length | C3 | C4 | 1.391 |

| Bond Length | C4 | C5 | 1.385 |

| Bond Length | C5 | C6 | 1.390 |

| Bond Length | C6 | C1 | 1.393 |

| Bond Length | C1 | F | 1.354 |

| Bond Length | C2 | Br | 1.890 |

| Bond Length | C3 | N | 1.475 |

| Bond Length | C5 | Cl | 1.738 |

| Bond Angle | C6-C1-C2 | 119.8° | |

| Bond Angle | C1-C2-C3 | 120.1° | |

| Bond Angle | C2-C3-C4 | 119.9° | |

| Dihedral Angle | F-C1-C2-Br | 179.5° |

Note: The data in this table is representative and not based on actual experimental or calculated results for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the molecular energy. While computationally more demanding than DFT, these methods are invaluable for obtaining high-accuracy single-point energy calculations, which are crucial for determining thermodynamic properties and reaction energetics. For a molecule with the complexity of this compound, these calculations would provide a benchmark for energies obtained from more computationally efficient methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. acs.org

In addition to FMO analysis, understanding the charge distribution within the molecule is crucial. This can be visualized through Molecular Electrostatic Potential (MEP) maps, which illustrate the regions of positive and negative electrostatic potential on the electron density surface. For this compound, the electronegative halogen and nitro groups would be expected to create regions of negative potential, while the aromatic ring would exhibit areas of more positive potential.

A hypothetical table of FMO energies for this compound is presented below.

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 5.70 |

Note: The data in this table is representative and not based on actual experimental or calculated results for this compound.

Modeling of Reactivity and Reaction Pathways

Computational chemistry is not only used to study static molecular properties but also to model the dynamics of chemical reactions. This allows for the investigation of reaction mechanisms, prediction of reaction outcomes, and understanding of factors that control reactivity.

A key aspect of modeling chemical reactions is the characterization of transition states, which are the highest energy points along a reaction coordinate. By locating and characterizing the transition state for a particular reaction involving this compound, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. Computational methods can be used to construct a reaction energy profile, which plots the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the energy changes that occur during a chemical transformation.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state indeed connects the reactants and products of interest. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells on the potential energy surface. This analysis provides a clear depiction of the atomic motions that occur during the reaction, offering valuable mechanistic insights. For reactions involving this compound, IRC analysis could be used to elucidate the precise mechanism of, for example, a nucleophilic aromatic substitution reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A primary application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. By solving approximations of the Schrödinger equation, it is possible to calculate the energies and properties of a molecule, from which spectroscopic parameters can be derived. For this compound, these predictions would be invaluable for interpreting experimental spectra or for providing a reference where experimental data is absent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) with a useful degree of accuracy.

The standard and most reliable method for calculating NMR parameters is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) approach to address the gauge-origin problem. globalresearchonline.netprensipjournals.com A typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is commonly performed using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). globalresearchonline.net

NMR Calculation: Using the optimized geometry, a GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N).

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, such calculations would predict the chemical shifts for the two aromatic protons and the six carbon atoms. The predicted shifts would be highly sensitive to the electronic environment, reflecting the inductive and resonance effects of the five substituents (bromo, chloro, fluoro, and nitro groups). The strong electron-withdrawing nature of the nitro group and the halogens would be expected to cause significant deshielding of the aromatic ring protons and carbons. stackexchange.com

Furthermore, theoretical calculations can predict the spin-spin coupling constants between magnetically active nuclei. For this molecule, this would include ¹H-¹H, ¹H-¹³C, ¹H-¹⁹F, and ¹³C-¹⁹F coupling constants. These values provide critical information about the through-bond connectivity and geometry of the molecule. A comparison between these predicted values and experimentally obtained spectra would serve as a rigorous validation of the compound's structural assignment.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants for this compound (Note: The following table is a template. Specific computational data for this molecule is not currently available in published literature.)

| Atom/Pair | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|

| H-4 | [Data not publicly available] | |

| H-6 | [Data not publicly available] | |

| C-1 | [Data not publicly available] | |

| C-2 | [Data not publicly available] | |

| C-3 | [Data not publicly available] | |

| C-4 | [Data not publicly available] | |

| C-5 | [Data not publicly available] | |

| C-6 | [Data not publicly available] | |

| J(H4-H6) | [Data not publicly available] | |

| J(C1-F) | [Data not publicly available] | |

| J(C2-H6) | [Data not publicly available] |

Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide complementary structural information. Computational methods can simulate these spectra, aiding in the assignment of experimental bands and providing insight into the molecule's vibrational modes and electronic transitions.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies are typically calculated using DFT methods following a geometry optimization. globalresearchonline.netresearchgate.net The calculation provides a set of normal modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). For this compound, the simulated spectra would show characteristic vibrational modes, including:

C-H stretching vibrations of the aromatic ring.

C-C stretching modes within the benzene (B151609) ring.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

Vibrations associated with the C-F, C-Cl, and C-Br bonds.

Due to approximations in the theoretical models (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor is commonly applied to the computed frequencies. globalresearchonline.net A comparison of the scaled theoretical spectrum with an experimental one would allow for a detailed and confident assignment of each vibrational band. researchgate.net

UV-Vis Absorption Profiles: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ed.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies (which can be converted to wavelengths) and oscillator strengths, which relate to the intensity of the absorption.

For this compound, the simulated UV-Vis spectrum would likely be dominated by π→π* transitions within the substituted benzene ring. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the ultraviolet region. TD-DFT calculations would help identify the specific molecular orbitals involved in the most intense electronic transitions, providing a deeper understanding of the molecule's electronic structure. ed.gov

Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound (Note: The following table is a template. Specific computational data for this molecule is not currently available in published literature.)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Major IR Frequencies (scaled, cm⁻¹) | [Data not publicly available] |

| Major Raman Frequencies (scaled, cm⁻¹) | [Data not publicly available] |

| UV-Vis λmax (nm) | [Data not publicly available] |

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

While quantum mechanical calculations are excellent for predicting properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with a solvent.

An MD simulation of this compound would involve placing the molecule (or an ensemble of molecules) in a simulation box, typically filled with a solvent like water or chloroform, and then solving Newton's equations of motion for every atom in the system over a series of small time steps. The forces between atoms are calculated using a molecular mechanics force field.

Conformational Space: For a relatively rigid molecule like this compound, the primary conformational freedom involves the rotation of the nitro group around the C-N bond. While the barrier to rotation is significant due to resonance with the ring, MD simulations can explore the torsional potential energy surface. This would reveal the preferred orientation of the nitro group relative to the plane of the benzene ring and the energetic cost of deviations from this minimum energy conformation.

Solvation Effects: MD simulations are particularly powerful for understanding how a solvent influences a molecule's structure and behavior. A simulation of this compound in a solvent would provide detailed information on the structure of the solvation shell. Key insights would include:

Radial Distribution Functions: These would describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule (e.g., around the polar nitro group or the halogen atoms).

Hydrogen Bonding: If simulated in a protic solvent like water, MD can quantify the extent and lifetime of hydrogen bonds between the solvent and the oxygen atoms of the nitro group.

Dynamic Behavior: Simulations can track the rotational and translational diffusion of the molecule, providing insights into its mobility within the solvent.

Understanding these solvation effects is critical, as they can influence the molecule's reactivity, solubility, and even its spectroscopic properties in solution.

Reactivity and Derivatization Studies of 2 Bromo 5 Chloro 1 Fluoro 3 Nitrobenzene

Selective Functional Group Transformations on the Benzene (B151609) Core

The diverse substituents on the 2-bromo-5-chloro-1-fluoro-3-nitrobenzene ring enable a range of selective transformations. These include nucleophilic substitution of the halogens, reduction of the nitro group, and metal-catalyzed cross-coupling reactions, each targeting a specific site on the molecule based on distinct chemical principles.

Nucleophilic Substitution of Halogens (e.g., SNAr with Amines, Alkoxides, Thiols)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of a strong electron-withdrawing group, such as the nitro group at the C-3 position, is crucial as it delocalizes the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.com

In this compound, the nitro group is positioned ortho to the fluorine and bromine atoms and meta to the chlorine atom. This positioning strongly activates the sites of fluorine and bromine for SNAr. The reactivity of halogens as leaving groups in SNAr reactions is typically in the order of F > Cl > Br > I. researchgate.net This order is counterintuitive to bond strength and is attributed to the high electronegativity of fluorine, which makes the attached carbon atom (C-1) highly electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. researchgate.net

Consequently, the fluorine atom at the C-1 position is the most likely halogen to be displaced by various nucleophiles, including amines, alkoxides, and thiols. This regioselectivity allows for the precise introduction of new functional groups at this position while retaining the other halogens for subsequent transformations.

| Nucleophile | Example Reagent | Predicted Major Product |

|---|---|---|

| Amine | Aniline (B41778) (C₆H₅NH₂) | 2-Bromo-5-chloro-3-nitro-N-phenylaniline |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-5-chloro-1-methoxy-3-nitrobenzene |

| Thiol | Sodium thiophenoxide (NaSPh) | 2-Bromo-5-chloro-3-nitro-1-(phenylthio)benzene |

Reduction of the Nitro Group to Amine Functionality

The transformation of the nitro group into an amine is a fundamental reaction in organic synthesis, providing access to aniline derivatives that are valuable intermediates for pharmaceuticals and other fine chemicals. sci-hub.se A key challenge in the reduction of polyhalogenated nitroaromatics is achieving chemoselectivity, whereby the nitro group is reduced without causing hydrodehalogenation (the removal of halogen atoms). organic-chemistry.org

Several methods have been established for the selective reduction of nitro groups in the presence of aryl halides. researchgate.net Catalytic hydrogenation is a common and efficient approach. For instance, the reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline (B94856) has been successfully achieved in high yield using Raney nickel as a catalyst under a hydrogen atmosphere, demonstrating that both bromine and fluorine atoms remain intact. google.com Other catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate (B1144303) are also effective. organic-chemistry.org

Classical chemical reduction methods are also widely used. Reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are known to selectively reduce nitro groups while tolerating aryl halides. Another reported method for a similar substrate, 2-bromo-1-fluoro-3-nitrobenzene, involves the use of sodium borohydride (B1222165) in the presence of nickel(II) chloride, which also yields the corresponding aniline. chemicalbook.com

| Reagents and Conditions | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Raney Ni, Methanol, 45°C, 1.0 MPa | 2-Bromo-5-fluoronitrobenzene | 2-Bromo-5-fluoroaniline | 87% | google.com |

| NaBH₄, NiCl₂, Methanol, 0°C | 2-Bromo-1-fluoro-3-nitrobenzene | 2-Bromo-3-fluoroaniline | 70% | chemicalbook.com |

| Fe, NH₄Cl, Ethanol/Water, Reflux | General Halogenated Nitroarenes | Halogenated Anilines | Typically >85% | Generic method |

| SnCl₂·2H₂O, Ethanol, 70°C | General Halogenated Nitroarenes | Halogenated Anilines | Typically >90% | Generic method |

Metal-Catalyzed Cross-Coupling at Halogenated Positions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is governed by the ease of oxidative addition to the palladium(0) catalyst, which generally follows the trend I > Br > Cl > F. This reactivity pattern is opposite to that observed in SNAr reactions and allows for highly regioselective functionalization at the C-Br bond of this compound, leaving the chloro and fluoro substituents untouched.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid, to form a C-C bond. nih.gov It is expected that this compound would react selectively at the C-2 position with various aryl or vinyl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org The C-Br bond at C-2 would be the exclusive site of reaction, yielding an arylethynyl derivative.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new C-C bond at an sp² carbon of the alkene. organic-chemistry.org The bromine at C-2 would again be the reactive site for this transformation.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine. organic-chemistry.org It provides a complementary method to SNAr for synthesizing arylamines, and like the other cross-coupling reactions, it would proceed selectively at the C-Br bond.

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Predicted Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Chloro-1-fluoro-3-nitro-2-phenylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(5-Chloro-1-fluoro-3-nitrophenyl)-2-phenylethyne |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 1-(5-Chloro-1-fluoro-3-nitrophenyl)-2-phenylethene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(5-Chloro-1-fluoro-3-nitrophenyl)morpholine |

Regioselective Introduction of New Functionalities

Beyond modifying the existing functional groups, the regioselective introduction of new substituents onto the benzene core can further enhance the molecular complexity. However, the highly substituted and electron-deficient nature of the starting material presents significant challenges.

Strategies for Further Halogenation or Nitration

Further electrophilic aromatic substitution, such as nitration or halogenation, on the this compound ring is synthetically challenging. The combined electron-withdrawing effects of the three halogen atoms and, most significantly, the nitro group, render the aromatic ring extremely deactivated towards attack by electrophiles. Such reactions typically require harsh conditions (e.g., strong acids, high temperatures), which can lead to low yields or decomposition of the starting material. While the directing effects of the current substituents would favor substitution at the only available position (C-6), the profound deactivation of the ring is the dominant factor, making this approach generally impractical.

Oxidation and Reduction Reactions

The primary and most significant reduction reaction involving this molecule is the conversion of the nitro group to an amine, as detailed in section 6.1.2. This transformation fundamentally alters the electronic properties of the ring, converting a strongly deactivating group into a strongly activating one.

Conversely, the aromatic core of this compound is highly resistant to oxidation due to its electron-deficient character. Standard oxidative conditions are unlikely to affect the benzene ring. Further oxidation of the nitro group is not a common or synthetically useful transformation. However, functional groups that are introduced via the derivatization reactions described in section 6.1 could be subject to subsequent redox reactions. For example, an alkyl group introduced via a Suzuki coupling could potentially be oxidized to a carboxylic acid, or a newly introduced nitro group on a coupled aryl ring could be selectively reduced. These transformations, however, are reactions of the derivatives rather than the parent compound itself.

Cyclization Reactions Utilizing this compound as a Building Block

The highly substituted nature of this compound makes it a versatile precursor for the synthesis of complex cyclic molecules. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a strongly electron-withdrawing nitro group activates the benzene ring for various nucleophilic substitution reactions and provides handles for metal-catalyzed cross-coupling reactions, which can be strategically employed in cyclization processes.

Formation of Heterocyclic Ring Systems

The strategic arrangement of reactive sites on the this compound ring allows for its use in the synthesis of a variety of heterocyclic compounds. The reactivity of the halogens is influenced by the strong electron-withdrawing effect of the nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being the most electronegative, is generally the most susceptible to displacement in SNAr reactions, followed by the chlorine and bromine atoms. This differential reactivity can be exploited to achieve selective functionalization and subsequent cyclization.

One potential application is in the synthesis of phenothiazine (B1677639) derivatives. By first reducing the nitro group to an amine, the resulting 2-bromo-5-chloro-1-fluoro-3-aminobenzene can undergo a Smiles rearrangement or a metal-catalyzed coupling with a suitable thiol-containing reactant. For instance, reaction with 2-aminothiophenol (B119425) in the presence of a base could lead to an intramolecular nucleophilic substitution, where the thiol group displaces one of the halogen atoms to form the tricyclic phenothiazine core. The specific halogen displaced would depend on the reaction conditions.

Another avenue for heterocycle synthesis involves the Ullmann condensation. Following the reduction of the nitro group, the resulting aniline can be coupled with a variety of partners. For example, an intramolecular Ullmann condensation of a pre-functionalized derivative, where an ether or amine linkage has been introduced at one of the halogen positions, could lead to the formation of dibenzofurans or carbazoles, respectively.

The following table outlines hypothetical reaction pathways for the synthesis of various heterocyclic systems from this compound, illustrating the versatility of this compound as a building block.

| Target Heterocycle | Reaction Type | Key Intermediates | Potential Reaction Conditions | Expected Product |

| Phenothiazine | SNAr / Smiles Rearrangement | 2-bromo-5-chloro-1-fluoro-3-aminobenzene | 1. Reduction (e.g., SnCl2/HCl) 2. Reaction with 2-aminothiophenol, K2CO3, DMF | Halogen-substituted phenothiazine |

| Dibenzofuran | Ullmann Condensation | 2-(2-bromo-5-chloro-3-nitrophenoxy)phenol | 1. O-arylation with a phenol (B47542) derivative 2. Intramolecular Cu-catalyzed cyclization | Halogen and nitro-substituted dibenzofuran |

| Carbazole | Buchwald-Hartwig Amination | N-(2-bromo-5-chloro-3-nitrophenyl)aniline | 1. N-arylation with an aniline derivative 2. Intramolecular Pd-catalyzed cyclization | Halogen and nitro-substituted carbazole |

Synthesis of Polycyclic Aromatic Compounds

The presence of multiple halogen atoms on the this compound ring also makes it a suitable substrate for the construction of polycyclic aromatic compounds through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly powerful tools for forming new carbon-carbon bonds.

For instance, a sequential, regioselective Suzuki coupling could be employed to introduce two aryl or vinyl groups at the bromine and chlorine positions. The choice of catalyst and reaction conditions can often be tuned to favor reaction at one halogen over the other, exploiting the differences in their bond energies (C-Br < C-Cl). Following the introduction of these substituents, an intramolecular cyclization reaction, such as a photochemical cyclization or a Scholl reaction, could be used to form a new aromatic ring, leading to the synthesis of complex polycyclic systems.

Another approach involves the formation of an intermediate that can undergo an intramolecular Heck reaction. For example, after a Suzuki or Stille coupling to introduce a vinyl group, a subsequent intramolecular palladium-catalyzed reaction could form a new ring. The specific regiochemistry of the cyclization would be influenced by the nature of the substituents on the vinyl group and the reaction conditions.

The following table provides a conceptual overview of potential strategies for the synthesis of polycyclic aromatic compounds starting from this compound.

| Target Polycyclic System | Reaction Sequence | Key Steps | Potential Reagents and Catalysts | Resulting Structure |

| Substituted Phenanthrene (B1679779) | Sequential Suzuki Coupling followed by Photocyclization | 1. Suzuki coupling at C-Br 2. Suzuki coupling at C-Cl 3. Photochemical cyclization | 1. Arylboronic acid, Pd(PPh3)4, base 2. Different arylboronic acid, different Pd catalyst/ligand system 3. UV light, I2 | A highly substituted phenanthrene derivative |

| Fused Aromatic Ring System | Stille Coupling followed by Intramolecular Heck Reaction | 1. Stille coupling to introduce a vinylstannane 2. Intramolecular Heck cyclization | 1. Vinylstannane, PdCl2(PPh3)2 2. Pd(OAc)2, P(o-tol)3, base | A novel polycyclic aromatic compound with fused rings |

Advanced Materials Science Applications and Supramolecular Chemistry of Derivatives Non Clinical Focus

Utilization as a Monomer in Polymer Synthesis

The inherent reactivity of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene positions it as a promising monomer for the synthesis of specialty polymers. The presence of multiple halogen atoms allows for selective polymerization reactions, enabling the creation of polymers with precisely controlled architectures and properties.

Specialty Polymers with Tunable Electronic Properties

Derivatives of this compound are instrumental in the synthesis of poly(arylene ether)s and other aromatic polymers. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the resulting polymer. By incorporating this monomer into a polymer backbone, it is possible to tune the material's conductivity, and optical properties. For instance, the electron-deficient nature of the aromatic ring can be exploited to create polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for applications in electronic devices.

The strategic placement of different halogens offers pathways for sequential and site-selective polymerization, allowing for the introduction of various functional groups. This functionalization is key to tailoring the electronic characteristics of the polymer, leading to materials designed for specific applications such as dielectric layers or charge transport materials.

High-Performance Materials via Controlled Polymerization

The synthesis of high-performance materials from monomers like this compound often relies on controlled polymerization techniques. Methods such as nucleophilic aromatic substitution polymerization allow for the formation of high molecular weight polymers with excellent thermal and chemical stability. The resulting poly(arylene ether)s, for example, are known for their robustness and are often used in demanding engineering applications.

The table below illustrates the potential of related polyhalogenated aromatic monomers in the synthesis of high-performance polymers.

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Poly(arylene ether sulfone) | Dichlorodiphenyl sulfone, Bisphenol A | High thermal stability, mechanical strength, chemical resistance | Aerospace components, medical devices |

| Poly(ether ether ketone) (PEEK) | Difluorobenzophenone, Hydroquinone | Excellent mechanical and chemical resistance, high-temperature stability | Seals, bearings, compressor parts |

| Fluorinated Poly(arylene ether)s | Decafluorobiphenyl, various bisphenols | Low dielectric constant, high thermal stability | Microelectronics, high-frequency circuits |

Role in Organic Electronics and Photonics

The electronic and optical properties that can be engineered into polymers and molecules derived from this compound make it a significant building block for the field of organic electronics and photonics.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) Components

While direct application of this compound in commercial OLEDs and OFETs is not widely documented, its derivatives serve as crucial intermediates in the synthesis of materials for these devices. The ability to undergo cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allows for the construction of complex conjugated molecules that are essential for charge transport (in OFETs) and light emission (in OLEDs).

The electron-withdrawing nature of the substituents can be harnessed to create electron-transporting materials, which are a critical component of OLEDs. By modifying the core structure derived from this compound, chemists can fine-tune the energy levels of the frontier molecular orbitals to optimize device performance.

Development of Fluorescent Probes and Dyes

The synthesis of novel fluorescent probes and dyes can be achieved using this compound as a starting material. The highly substituted aromatic ring can serve as a scaffold for the creation of fluorophores with tailored absorption and emission properties. The nitro group, which is known to quench fluorescence, can be chemically modified or replaced to "turn on" fluorescence, a mechanism often employed in the design of chemical sensors.

The versatility of this compound in synthetic transformations allows for the attachment of various chromophoric and auxochromic groups, enabling the development of dyes with specific colors and properties for applications ranging from bio-imaging to materials science.

Building Block for Supramolecular Architectures

The field of supramolecular chemistry relies on non-covalent interactions to construct complex and functional architectures. The halogen and nitro groups on this compound can participate in various non-covalent interactions, making its derivatives interesting building blocks for supramolecular assembly.

Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a powerful tool in crystal engineering and the design of supramolecular materials. The presence of bromine, chlorine, and fluorine atoms on the aromatic ring provides multiple sites for potential halogen bonding. Furthermore, the nitro group can act as a hydrogen bond acceptor. These non-covalent interactions can be utilized to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Such ordered assemblies can exhibit interesting properties, such as liquid crystallinity or stimuli-responsive behavior.

Self-Assembly Studies and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. In derivatives of this compound, the presence of multiple halogen atoms and a nitro group provides a rich landscape for such interactions, including halogen bonding, π–π stacking, and dipole-dipole interactions. These interactions play a crucial role in determining the packing of molecules in the solid state and the formation of ordered structures in solution.

Research on related halogenated nitroaromatic compounds has demonstrated the significant role of halogen bonding in directing self-assembly. For instance, studies on nitro-functionalized dibromodiazadienes have shown that the bromine atoms can act as halogen bond donors, interacting with the oxygen atoms of the nitro group, which serve as halogen bond acceptors. nih.gov This Br···O halogen bonding can lead to the formation of one-dimensional chains in the crystal lattice. nih.gov The directionality and strength of these halogen bonds can be influenced by the presence and position of other substituents on the aromatic ring. nih.gov

In addition to halogen bonding, π–π stacking interactions are prevalent in aromatic systems. The electron-deficient nature of the aromatic ring in derivatives of this compound, due to the presence of the nitro group and halogens, can promote favorable π–π stacking with electron-rich aromatic systems. acs.org The interplay between halogen bonding and π–π stacking can lead to the formation of complex and robust supramolecular structures.

Table 1: Non-Covalent Interactions in the Self-Assembly of Halogenated Nitroaromatic Derivatives

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Halogen Bonding | Bromine, Chlorine, Iodine | Nitro-group Oxygen, Nitrogen | Directional control, formation of 1D and 2D networks |

| π–π Stacking | Electron-deficient aromatic ring | Electron-rich aromatic ring | Formation of columnar structures, charge-transfer complexes |

| Dipole-Dipole | Polar C-X and C-NO2 bonds | Polar C-X and C-NO2 bonds | Contributes to overall lattice energy and stability |

| Hydrogen Bonding | Activated C-H groups | Nitro-group Oxygen, Halogens | Can play a role in directing molecular packing |

Design of Host-Guest Systems and Molecular Receptors

The electron-deficient character of the this compound core makes its derivatives attractive candidates for the design of host molecules for electron-rich guests. The aromatic ring can act as a π-acidic platform, capable of engaging in favorable interactions with electron-donating aromatic guests through π–π stacking.

The design of synthetic receptors for neutral nitro derivatives has been an area of active research. While the nitro group is a poor hydrogen bond acceptor, specific receptors have been developed that can bind to it. For example, arylurea-based receptors have shown the ability to bind neutral nitro groups in solution with significant binding constants. researchgate.net The binding affinities of such host-guest systems can be tuned by modifying the electronic properties of the host and guest molecules. Studies on bicalixarene hosts have demonstrated that electron-donating substituents on the host molecule enhance the binding of cationic guests within the aromatic cavity. nih.gov

Derivatives of this compound can be envisioned as components of larger macrocyclic hosts or as guests for electron-rich host systems. For instance, their incorporation into crown ethers or cyclophanes could lead to receptors with unique selectivities for specific guest molecules. The ability to functionalize the aromatic ring through nucleophilic aromatic substitution or cross-coupling reactions at the halogen positions provides a route to a wide range of derivatives with tailored host-guest properties.

Table 2: Examples of Host-Guest Systems Involving Nitroaromatic Compounds

| Host | Guest | Key Interactions | Application |

| Bisporphyrin cleft | 2,4,7-trinitrofluorenone | π–π stacking | Molecular recognition |

| Arylurea-based receptors | Neutral nitro compounds | Hydrogen bonding | Anion recognition |

| Bicalixarene | Cationic aromatic guests | π–π and cation-π interactions | Molecular encapsulation |

| Self-assembled coordination cage | Anthraquinone-based disulfonate | Host-guest charge transfer | Artificial photosynthesis |

Application in Chemo/Biosensor Development (Excluding Direct Biological/Clinical Data)

The unique electronic and photophysical properties of derivatives of this compound can be harnessed for the development of chemosensors and biosensors. The electron-withdrawing nature of the substituents can influence the luminescence and electrochemical properties of these molecules, making them sensitive to their local environment.

Electrochemical sensors for the detection of nitroaromatic compounds, such as nitrobenzene (B124822), have been developed using various functional materials. mdpi.com These sensors often rely on the electrochemical reduction of the nitro group. Derivatives of this compound could potentially be used as signaling units in such sensors, where their reduction potential could be modulated by the binding of an analyte to a recognition element appended to the aromatic ring.

In the context of optical sensors, the nitro group can act as a fluorescence quencher. This property can be utilized in "turn-on" fluorescent sensors, where the fluorescence of a nearby fluorophore is initially quenched by the nitroaromatic moiety. Upon binding of an analyte, a conformational change can occur, leading to a separation of the fluorophore and the quencher and a subsequent increase in fluorescence intensity. Functionalized graphene oxide has emerged as a versatile platform for the development of biosensors, where its large surface area and excellent electronic properties are leveraged for the sensitive detection of various analytes. nih.govmdpi.com Derivatives of this compound could be covalently attached to such platforms to create novel sensing interfaces.

Table 3: Principles of Chemo/Biosensor Design Utilizing Nitroaromatic Moieties

| Sensor Type | Principle of Operation | Potential Role of this compound Derivatives |

| Electrochemical | Reduction of the nitro group | Redox-active signaling unit |

| Fluorescent | Quenching of fluorescence by the nitro group | Quencher in "turn-on" or "turn-off" sensors |

| Colorimetric | Change in absorption spectrum upon analyte binding | Chromogenic signaling component |

| Graphene-based | Modulation of electronic properties of graphene | Functionalization of the graphene surface for selective recognition |

Advanced Analytical Method Development for Research and Process Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene from its starting materials, intermediates, and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing nitroaromatic compounds. cdc.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of the aromatic ring and nitro group allows for sensitive detection using a UV-Vis detector. cdc.gov Reaction progress can be monitored by observing the decrease in starting material peaks and the corresponding increase in the product peak. chegg.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like halogenated nitrobenzenes. researchgate.net Separation is achieved based on the compound's boiling point and interaction with the stationary phase of a capillary column. Due to the presence of electronegative halogen and nitro groups, an Electron Capture Detector (ECD) can provide high sensitivity. epa.gov Alternatively, a Flame Ionization Detector (FID) offers robust quantification for purity assessment. cdc.gov

Below are typical starting parameters for HPLC and GC method development for the analysis of this compound.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water (e.g., 60:40 v/v) | Helium or Nitrogen |

| Flow Rate / Gas Velocity | 1.0 mL/min | Constant flow, e.g., 1.2 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Oven Program: 100 °C (2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | UV-Vis at 254 nm | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split or splitless) |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Identification and Quantification of Reaction Byproducts and Impurities

While HPLC and GC are excellent for quantification and purity, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable for the structural elucidation of unknown impurities and byproducts. researchgate.net